molecular formula C5H5BrN2 B146057 4-Bromo-2-methylpyrimidine CAS No. 1114560-76-7

4-Bromo-2-methylpyrimidine

Cat. No.: B146057
CAS No.: 1114560-76-7
M. Wt: 173.01 g/mol
InChI Key: OJPQVYZLQGRFSO-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

4-Bromo-2-methylpyrimidine is utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. This process involves the reaction of 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Study of Regioselectivity in Chemical Reactions

Regioselective displacement reactions involving this compound have been studied using X-ray crystallography. This research sheds light on the formation of specific pyrimidine derivatives, contributing to our understanding of reaction mechanisms in organic chemistry (Doulah et al., 2014).

Development of Fluoropyrimidines

This compound plays a role in the development of fluoropyrimidines. The research involves examining the reactivity and spectral properties of these compounds, which are significant in various chemical processes (Brown & Waring, 1974).

Investigations in Dimroth Rearrangement

Studies on the Dimroth rearrangement of compounds related to this compound provide insights into the structural and reaction dynamics of pyrimidine derivatives, which are crucial for understanding their chemical behavior (Brown & Paddon-Row, 1967).

Synthesis of Alkynylpyrimidines

The compound is involved in the synthesis of 4- and 5-alkynylpyrimidines through Pd/C–Cu catalyzed coupling reactions. This synthesis process is important in the development of novel organic compounds (Pal et al., 2006).

Fungicidal Activity of Derivatives

Derivatives of this compound have been studied for their fungicidal activity. This research contributes to the development of new fungicides and understanding their mechanisms of action (Erkin et al., 2016).

Nitrodebromination and Bi-functionalization

The compound is used in a unique one-pot process for nitrodebromination and methyl bromonitration, representing an innovative approach in organic synthesis (Mousavi, Heravi, & Tajabadi, 2020).

Process Chemistry in Pharmaceutical and Explosive Industries

This compound is significant in the process chemistry of pharmaceuticals and explosives, demonstrating its versatility in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Antiviral Activity of Derivatives

Certain derivatives of this compound show promise in inhibiting retrovirus replication, highlighting its potential in antiviral drug development (Hocková et al., 2003).

Antibacterial Evaluations

The antibacterial properties of this compound derivatives have been explored, contributing to the search for new antibacterial agents (Rahimizadeh et al., 2011).

Safety and Hazards

4-Bromo-2-methylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Properties

IUPAC Name

4-bromo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPQVYZLQGRFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625618
Record name 4-Bromo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114560-76-7
Record name 4-Bromo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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